molecular formula C12H7F3N2O2 B2369522 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 149771-25-5

2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No.: B2369522
CAS No.: 149771-25-5
M. Wt: 268.195
InChI Key: ANRSNMBBSUTAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is a chemical compound with the molecular formula C12H7F3N2O2 . It is used in the pharmaceutical industry .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, has been achieved through a combination of unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group attached to it. The trifluoromethyl group is also attached to the pyrimidine ring .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 268.19 .

Scientific Research Applications

  • Inhibitors of Gene Expression : Palanki et al. (2000) explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors, emphasizing the importance of the pyrimidine ring in maintaining biological activity (Palanki et al., 2000).

  • Functionalization and Metal-Bearing Pyrimidines : Schlosser et al. (2006) discussed the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, highlighting the stability and yields of 5-pyrimidyllithium species when flanked by electron-withdrawing substituents (Schlosser et al., 2006).

  • Synthesis of Analogues : Baker and Jordaan (1965) synthesized analogs of tetrahydrofolic acid, including 2-amino-4-hydroxy-5-(4-phenylbutyl)pyrimidine-6-carboxylic acid, highlighting the role of the carboxylic group in biological activity (Baker & Jordaan, 1965).

  • Antimicrobial Activity : Ghashang et al. (2013) described the synthesis of chromeno[2,3-d]pyrimidinone derivatives, demonstrating their in vitro antimicrobial activity against different bacterial and fungal strains (Ghashang et al., 2013).

  • Synthesis of Trifluoromethylated Analogues : Sukach et al. (2015) synthesized new trifluoromethylated analogues of 4,5-dihydroorotic acid, showcasing the importance of the trifluoromethyl group in these compounds (Sukach et al., 2015).

  • Anti-Inflammatory and Antimicrobial Activities : Dongarwar et al. (2011) synthesized and evaluated pyrimidine-5-carboxylate derivatives for their anti-inflammatory and antimicrobial activities (Dongarwar et al., 2011).

  • Antibacterial and Antiprotozoal Applications : Scharwaechter et al. (1982) discussed the use of benzylpyrimidines, including those related to pyrimidine-5-carboxylate, in treating infectious diseases (Scharwaechter et al., 1982).

  • Nonlinear Optical Exploration : Hussain et al. (2020) investigated the nonlinear optical (NLO) properties of thiopyrimidine derivatives, emphasizing the significance of the pyrimidine ring in NLO applications (Hussain et al., 2020).

Future Directions

The future directions for “2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid” and similar compounds are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries .

Mechanism of Action

Mode of Action

It is known that the trifluoromethyl group in the compound can significantly impact the chemical reactivity and biological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Phenyl-4-(Trifluoromethyl)Pyrimidine-5-Carboxylic Acid. For instance, the compound’s stability could be affected by temperature, pH, and light exposure. Moreover, the compound’s efficacy could be influenced by the presence of other chemicals or biological entities in its environment .

Properties

IUPAC Name

2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-8(11(18)19)6-16-10(17-9)7-4-2-1-3-5-7/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRSNMBBSUTAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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